molecular formula C9H9NO3 B12362385 2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid

2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid

Katalognummer: B12362385
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: SKJQSSUMIPFKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a cyclopentanone derivative with a suitable pyridine precursor, followed by oxidation to introduce the oxo group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide: Similar structure but with a carboxamide group.

Uniqueness

2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

2-oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-8-6(9(12)13)4-5-2-1-3-7(5)10-8/h4,6H,1-3H2,(H,12,13)

InChI-Schlüssel

SKJQSSUMIPFKGR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(C(=O)N=C2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.